molecular formula C10H11FO3 B2809019 4-(2-Fluorophenoxy)butanoic acid CAS No. 2252-61-1

4-(2-Fluorophenoxy)butanoic acid

カタログ番号: B2809019
CAS番号: 2252-61-1
分子量: 198.193
InChIキー: IDSIMWLXSYHZKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 4-(2-Fluorophenoxy)butanoic acid typically involves several steps. One common method includes the reaction of 2-fluorophenol with butyric anhydride in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques .

類似化合物との比較

生物活性

4-(2-Fluorophenoxy)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies demonstrating its efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H11FO3\text{C}_{11}\text{H}_{11}\text{F}\text{O}_3

This compound features a fluorinated phenyl ring connected to a butanoic acid moiety, which is crucial for its biological interactions.

Antidiabetic Effects

Recent studies have indicated that derivatives of this compound exhibit significant agonistic activity towards G-Protein Coupled Receptor 120 (GPR120), which plays a critical role in glucose metabolism. For instance, compound 14d was shown to improve glucose tolerance in normal mice and exhibited antidiabetic effects in diet-induced obese (DIO) mice, highlighting its potential as a therapeutic agent for Type 2 diabetes mellitus .

Table 1: Summary of Antidiabetic Activity of Compound 14d

CompoundEC50 (nM)Effect on Glucose ToleranceModel Used
14d37.5ImprovedDIO Mice

Antitumor Activity

In addition to its metabolic effects, this compound derivatives have been evaluated for their antitumor properties. A study focusing on various quinoline derivatives, including those with the phenoxybutanoic acid structure, reported promising results against several cancer cell lines such as A549 and MKN-45. The most effective compound displayed an IC50 value of 1.42 nM against c-Met kinase, indicating potent antitumor activity .

Table 2: Antitumor Activity Against Selected Cell Lines

CompoundCell LineIC50 (nM)
58H4608.6
58MKN-452.1

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound suggest that modifications on the phenyl ring significantly influence biological activity. The introduction of electron-withdrawing groups like fluorine at specific positions enhances agonistic activity towards GPR120, while other substitutions may diminish effectiveness .

Pharmacokinetics

Pharmacokinetic evaluations reveal that compounds derived from this compound exhibit favorable absorption and metabolic stability characteristics. For example, compound 14d showed a longer half-life and higher plasma concentration compared to traditional antidiabetic agents like TUG-891, suggesting improved bioavailability and therapeutic potential .

Table 3: Pharmacokinetic Properties of Compound 14d

ParameterValue
Cmax (ng/mL)Higher than TUG-891
Half-life (hours)Extended
Metabolic StabilityHigh

Case Studies

  • Diabetes Model Study : In a controlled study with C57BL/6 mice, administration of compound 14d resulted in significant reductions in blood glucose levels post-prandial, indicating its efficacy in managing blood sugar levels in diabetic models .
  • Cancer Treatment Study : A series of experiments involving various cell lines demonstrated that modifications to the butanoic acid structure led to enhanced cytotoxicity against cancer cells, particularly when combined with specific substituents on the phenyl ring .

特性

IUPAC Name

4-(2-fluorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIMWLXSYHZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。